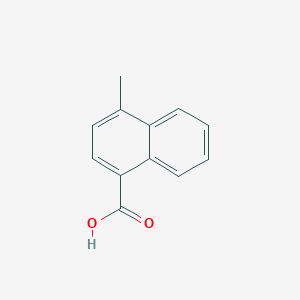

Ácido 4-metil-1-naftóico

Descripción general

Descripción

4-Methyl-1-naphthoic acid is a derivative of naphthoic acid . It is known for its antidote activity against urea and other herbicides .

Synthesis Analysis

4-Methyl-1-naphthoic acid can be used to synthesize several compounds. Some of these include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .

Molecular Structure Analysis

The molecular formula of 4-Methyl-1-naphthoic acid is C12H10O2 .

Chemical Reactions Analysis

4-Methyl-1-naphthoic acid can be used in the synthesis of several compounds. These include 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole, JWH-148, 4-methyl-1-naphthylcarbinol, and 1,4-dioxan-2-yl 4-methyl-1-naphthoate .

Physical And Chemical Properties Analysis

4-Methyl-1-naphthoic acid has a molecular weight of 186.21 g/mol. It has a density of 1.2±0.1 g/cm³, a boiling point of 387.4±11.0 °C at 760 mmHg, and a flash point of 174.0±13.9 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Síntesis de derivados de indol

Ácido 4-metil-1-naftóico: se utiliza en la síntesis de varios derivados de indol, como 2-metil-1-propil-3-(4-metil-1-naftoil)indol, también conocido como JWH-148 . Estos compuestos son importantes en la química medicinal debido a sus posibles actividades farmacológicas.

Producción de 4-metil-1-naftilcarbinol

El ácido sirve como precursor en la producción de 4-metil-1-naftilcarbinol . Este derivado alcohólico se utiliza en la creación de fragancias y como intermedio en la síntesis orgánica.

Esterificación para formar dioxanilnaftonato

This compound: se puede esterificar para producir 1,4-dioxan-2-il 4-metil-1-naftonato . Este éster podría explorarse por sus posibles aplicaciones en química de polímeros y ciencias de los materiales.

Actividad antídoto contra herbicidas

Los derivados del ácido naftalencarboxílico, incluido el ácido 4-metil-1-naftóico, son conocidos por su actividad antídoto contra la urea y otros herbicidas . Se pueden utilizar para mitigar los efectos tóxicos de los herbicidas en las plantas no objetivo.

Investigación proteómica

Este compuesto también es un producto para la investigación proteómica, donde puede estar involucrado en el estudio de la expresión y función de las proteínas .

Acoplamiento cruzado deshidrogenativo de esterificación

This compound: se utiliza en la esterificación de acoplamiento cruzado deshidrogenativo catalizada por hierro de enlaces C(sp3)-H inactivos con ácidos carboxílicos. Esta reacción es valiosa para sintetizar éteres α-aciloxí, que tienen diversas aplicaciones en la síntesis orgánica .

Bloques de construcción orgánicos

Como bloque de construcción orgánico, el ácido 4-metil-1-naftóico es esencial en varias vías sintéticas. Es un reactivo versátil que puede conducir a la formación de numerosos compuestos orgánicos .

Investigación en ciencias de los materiales

Debido a sus propiedades químicas, el ácido 4-metil-1-naftóico se puede utilizar en la investigación de ciencias de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades ópticas o eléctricas específicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that naphthoic acid derivatives have been recognized for their antidote activity against urea and other herbicides

Mode of Action

It’s known to participate in an iron-catalyzed oxidative esterification reaction between unactivated c (sp (3))-h bonds from symmetric and asymmetric ethers and carboxylic acids using di-tert-butyl peroxide (dtbp) as the oxidant via a cross dehydrogenative coupling (cdc) reaction .

Biochemical Pathways

4-Methyl-1-naphthoic acid is a derivative of naphthalene, which is known to be metabolized by various bacterial species through different metabolic pathways . Naphthoic acids are formed as detoxification/biotransformation by-products during the degradation of methylnaphthalenes, phenanthrene, and anthracene

Result of Action

It’s known to participate in an iron-catalyzed oxidative esterification reaction

Action Environment

Safety data sheets recommend ensuring adequate ventilation and avoiding dust formation when handling the compound, suggesting that its stability and efficacy may be affected by environmental conditions .

Propiedades

IUPAC Name |

4-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVYRLBDAPKADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196329 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4488-40-8 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 4-methyl-1-naphthoic acid when administered to rats?

A2: While not directly addressed in the provided research on azinomycin, a study investigating the metabolism of 1,4-dimethylnaphthalene in rats offers insights into the potential metabolic fate of 4-methyl-1-naphthoic acid. [] The study identified 4-methyl-1-naphthoic acid as a metabolite of 1,4-dimethylnaphthalene, suggesting that the compound can be generated through metabolic processes in vivo. [] This highlights the potential for 4-methyl-1-naphthoic acid to be further metabolized within biological systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)